3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 862730-04-9 . It has a molecular weight of 303.11 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) . This indicates the presence of iodine, isopropyl, and pyrazolo[3,4-d]pyrimidin-4-amine groups in the molecule.Physical And Chemical Properties Analysis
This compound is a solid . The compound should be kept in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives and Biological Evaluation : Derivatives of pyrazolo[3,4‐d]pyrimidines, including 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are synthesized for pharmacological studies due to their broad spectrum of biological activity. These compounds show potential in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase, indicating their relevance in medicinal chemistry (Aydin, Anil, & Demir, 2021).
RET Kinase Inhibitors : 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been designed and synthesized as inhibitors of the RET protein kinase. These compounds have demonstrated efficacy in inhibiting RET phosphorylation in breast cancer cells (Dinér et al., 2012).
Synthesis and Characterization
Novel Synthesis Methods : Innovative synthesis methods, such as microwave-assisted synthesis, have been developed for pyrazolo[3,4-d]pyrimidin-4-ones. This demonstrates the chemical versatility and potential for diverse applications of these compounds (Ng, Tiekink, & Dolzhenko, 2022).
Structural Analysis and Characterization : Detailed studies have been conducted on the molecular structure and infrared frequencies of similar pyrazolo[3,4-d]pyrimidine compounds. These studies provide insights into the chemical properties and reactivity of such compounds (Shukla, Yadava, & Roychoudhury, 2015).
Antimicrobial and Antitumor Applications
Antimicrobial and Cytotoxic Properties : Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and cytotoxic properties. This indicates potential applications in developing new antimicrobial and anticancer agents (Hassaneen et al., 2019).
- Antitumor and Anti-Inflammatory Agents**: Novel pyrazolopyrimidine derivatives have been synthesized and shown to possess significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Chemical Synthesis and Mechanistic Studies
Synthetic Methodologies : Research has focused on developing efficient synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, highlighting the importance of these compounds in chemical synthesis and drug development (Cottam et al., 1984).
Mechanistic Insight : Studies on the mechanism of formation of pyrazolo[3,4-d]pyrimidine-4-amines from pyrazoloformimidate provide valuable information on the chemical behavior of these compounds, essential for their application in drug synthesis (Al‐Azmi, 2020).
Safety And Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Future Directions
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have shown promise in the development of novel CDK2 inhibitors . This suggests potential future research directions in the field of drug discovery and development, particularly in the context of cancer therapeutics.
properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULUFUHMFFLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648005 | |
Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
862730-04-9 | |
Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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